1-Hydroxycyclohexyl phenyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Photoinitiator in UV-Curable Technologies

1-HCPK acts as a photoinitiator in UV-radiation-curable technologies []. Upon exposure to ultraviolet (UV) light, 1-HCPK undergoes a chemical reaction, initiating the polymerization of various monomers and oligomers. This process is crucial in various industries like printing, packaging, coatings, furniture, flooring, and adhesives [].

Biocompatible Polymer for Thin Films

1-HCPK is a water-soluble polymer, making it suitable for forming thin films. These films exhibit good biocompatibility, with a relatively low degree of toxicity []. This characteristic makes them valuable for research in various fields, including:

- Enzyme and protein immobilization: Researchers can immobilize enzymes and other proteins on the surface of 1-HCPK films, allowing them to study their activity and function in a controlled environment [].

- Drug delivery: Scientists are exploring the potential of 1-HCPK films for drug delivery applications. The films can encapsulate drugs and release them in a controlled manner [].

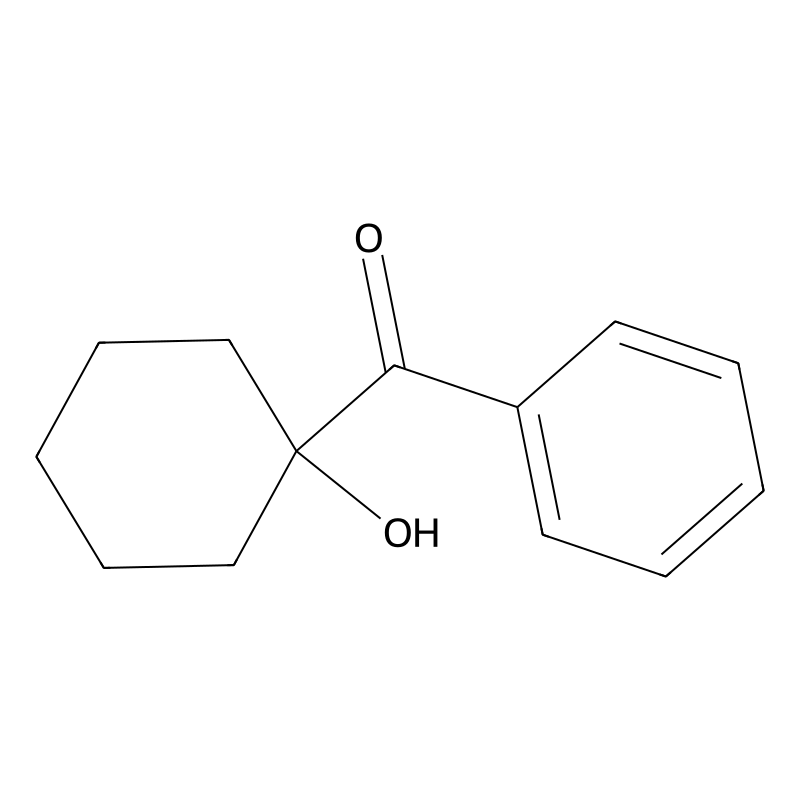

1-Hydroxycyclohexyl phenyl ketone is an organic compound with the molecular formula . It is a colorless to pale yellow liquid, characterized by its pleasant odor. The compound features a cyclohexyl group attached to a phenyl ketone, along with a hydroxyl group at the first position of the cyclohexyl ring. This structure contributes to its unique reactivity and applications in various chemical processes.

1-Hydroxycyclohexyl phenyl ketone is primarily known for its role as an oxidizing agent in organic synthesis. It participates in hydrogen transfer oxidations, effectively converting primary alcohols and aldehydes into their corresponding carboxylic acids. This reaction typically occurs in the presence of sodium hydroxide, showcasing the compound's utility in facilitating oxidation processes without the need for metal catalysts .

Additionally, it can undergo chlorination and alkaline hydrolysis to yield various derivatives, including 1-chloro cyclohexyl phenyl ketone, which can be further processed to regenerate 1-hydroxycyclohexyl phenyl ketone .

The synthesis of 1-hydroxycyclohexyl phenyl ketone can be achieved through several methods:

- Friedel-Crafts Reaction: This method involves the reaction of cyclohexyl formyl chloride with benzene in the presence of a Lewis acid catalyst. The intermediate formed undergoes chlorination followed by alkaline hydrolysis to yield 1-hydroxycyclohexyl phenyl ketone .

- Acid-Catalyzed Reactions: Another approach utilizes hexahydrobenzoic acid and phosphorus trichloride to produce cyclohexyl phenyl ketone, which is subsequently chlorinated and hydrolyzed .

- Metal-Free Oxidation: Recent literature highlights a metal-free method for oxidizing primary alcohols and aldehydes using 1-hydroxycyclohexyl phenyl ketone, achieving high yields and functional group tolerance .

1-Hydroxycyclohexyl phenyl ketone finds extensive use in organic synthesis as an oxidizing agent. Its applications include:

- Oxidation Reactions: It is particularly effective for converting alcohols and aldehydes into carboxylic acids.

- Photoinitiators: The compound serves as a photoinitiator in UV-curable coatings and inks, facilitating polymerization upon exposure to light .

- Chemical Manufacturing: It is utilized in the production of various chemicals, plastics, and wood products .

Interaction studies involving 1-hydroxycyclohexyl phenyl ketone primarily focus on its reactivity with other chemical species during oxidation processes. Its ability to interact with different functional groups allows for selective transformations in complex organic molecules. Research indicates that it can effectively handle various substrates, demonstrating good functional group tolerance during oxidation reactions .

Several compounds share structural or functional similarities with 1-hydroxycyclohexyl phenyl ketone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexanone | Ketone | Simple cyclic ketone; less reactive than 1-hydroxycyclohexyl phenyl ketone. |

| Benzophenone | Ketone | Commonly used as a photoinitiator; lacks hydroxyl functionality. |

| 4-Hydroxybenzophenone | Hydroxy Ketone | Contains hydroxyl group but differs structurally; used in UV absorption studies. |

| Hydroxyacetophenone | Hydroxy Ketone | Similar functional groups; used in pharmaceuticals but with different reactivity profiles. |

These compounds highlight the unique positioning of 1-hydroxycyclohexyl phenyl ketone within the realm of organic chemistry due to its specific reactivity and applications.

Purity

Quantity

Physical Description

XLogP3

Boiling Point

Density

Application

Appearance

Brife Desc

Melting Point

Storage

Quality Standard

Targets

Tag

UNII

Sequence

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2679 of 2707 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Other CAS

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

Paint and coating manufacturing

Printing ink manufacturing

Synthetic dye and pigment manufacturing

Methanone, (1-hydroxycyclohexyl)phenyl-: ACTIVE